
Cyclohexyltrichlorosilane
Overview
Description
Cyclohexyltrichlorosilane is a chemical compound with the molecular formula C6H11Cl3Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the chlorosilane family, where silicon is bonded to chlorine atoms and other groups. This compound is known for its reactivity, especially with water, and is used in various industrial and scientific applications .
Preparation Methods
Cyclohexyltrichlorosilane can be synthesized through several methods. One common method involves the direct chlorination of cyclohexylsilane. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of cyclohexylmagnesium bromide with silicon tetrachloride, followed by purification steps to isolate the this compound .
Chemical Reactions Analysis
Cyclohexyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts vigorously with water to produce hydrogen chloride gas and cyclohexylsilanol.
Substitution Reactions: Can react with alcohols, amines, and other nucleophiles to replace chlorine atoms with other functional groups.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions
Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Material Science
Cyclohexyltrichlorosilane serves as a precursor for synthesizing inorganic-organic hybrid polymers and silsesquioxanes. These materials are crucial in developing advanced materials for optics, electronics, and fire retardants. For instance, fluorinated polysilynes created using this compound have been investigated for their potential as optical waveguides due to their unique photo-oxidative properties.
Table 1: Applications in Material Science
Application Area | Description |
---|---|
Hybrid Polymers | Used to synthesize materials combining organic and inorganic properties. |
Silsesquioxanes | Important for creating stable frameworks in various applications. |
Optical Waveguides | Fluorinated polysilynes show promise in photonic applications. |
Polymer Chemistry
In the field of polymer chemistry, this compound is used to modify silicone polymers, enhancing their properties through hydrosilylation reactions. It contributes to the production of poly(hydrosiloxane)s (PHS), which are essential in various silicone applications .
Table 2: Polymer Chemistry Applications
Application Area | Description |
---|---|
Silicone Modification | Enhances properties of existing silicone polymers via hydrosilylation. |
PHS Production | Key component in synthesizing functionalized silicones for diverse uses. |
Nanotechnology
This compound is instrumental in surface modifications for silica nanoparticles (SiO₂ NPs). These modifications improve the physiochemical characteristics of nanoparticles, making them suitable for applications in catalysis, drug delivery, and environmental remediation .
Table 3: Nanotechnology Applications
Application Area | Description |
---|---|
Silica Nanoparticles | Surface modification enhances catalytic and biomedical properties. |
Environmental Remediation | Used in wastewater treatment processes due to improved reactivity. |
Optoelectronics
In optoelectronics, this compound has been explored for its potential in quantum cascade lasers (QCLs). These lasers are pivotal in addressing global challenges such as climate change and pollution control .
Table 4: Optoelectronics Applications
Application Area | Description |
---|---|
Quantum Cascade Lasers | Utilized in developing lasers for diverse technological advancements. |
Case Study 1: Development of Optical Materials
A study demonstrated the synthesis of fluorinated polysilynes from this compound, highlighting their application as optical waveguides. The unique properties of these materials were attributed to their crosslinking behavior under UV exposure, significantly altering their refractive indices.
Case Study 2: Surface Modification Techniques
Research focused on modifying silica surfaces using this compound showed enhanced hydrophobicity and stability in various biological assays. This modification enabled better performance in drug delivery systems and biosensors.
Mechanism of Action
The primary mechanism of action for cyclohexyltrichlorosilane involves its reactivity with water and other nucleophiles. When it comes into contact with water, it rapidly hydrolyzes to form hydrogen chloride gas and cyclohexylsilanol. This reaction is highly exothermic and can generate significant heat. The compound’s ability to modify surfaces and create hydrophobic coatings is due to its interaction with various substrates, forming strong bonds and altering surface properties .
Comparison with Similar Compounds
Cyclohexyltrichlorosilane is part of the chlorosilane family, which includes compounds like trichlorosilane, dichlorosilane, and silicon tetrachloride. Compared to these compounds, this compound has a unique cyclohexyl group attached to the silicon atom, which imparts different reactivity and properties. For example:
Trichlorosilane (HSiCl3): Primarily used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the deposition of silicon films.
Silicon Tetrachloride (SiCl4): Employed in the production of optical fibers and as a precursor for other silicon compounds
This compound’s unique structure makes it particularly useful for applications requiring specific surface modifications and hydrophobic properties.
Biological Activity
Cyclohexyltrichlorosilane (C6H11Cl3Si) is an organosilicon compound that has garnered attention for its potential applications in various fields, including materials science and chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized as a colorless to pale yellow liquid with a pungent odor. It is known to be corrosive to metals and biological tissues, which raises concerns regarding its handling and exposure risks . The compound's structure consists of a cyclohexyl group attached to a silicon atom that is bonded to three chlorine atoms, making it reactive in various chemical environments.
Acute Toxicity
Exposure to this compound can lead to severe health effects:
- Skin and Eye Irritation : Direct contact can cause significant irritation, burns, and potential permanent damage to the eyes .
- Respiratory Irritation : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and wheezing .
Chronic Toxicity
Long-term exposure effects are less well-documented, but potential chronic health effects include:
- Lung Irritation : Repeated exposure may lead to chronic bronchitis characterized by persistent cough and phlegm production .
- Reproductive and Carcinogenic Risks : Currently, there is no conclusive evidence linking this compound to reproductive toxicity or carcinogenicity, as it has not been extensively tested for these effects .
The biological activity of this compound primarily stems from its corrosive nature and reactivity with biological tissues. The chlorine atoms in the molecule can react with cellular components, leading to cytotoxic effects. The exact biochemical pathways remain under investigation, but it is hypothesized that oxidative stress plays a role in its toxicity.
Case Studies
Several studies have explored the implications of this compound in various contexts:
- Synthesis of Silsesquioxanes : Research has demonstrated that this compound can be utilized in the synthesis of silsesquioxanes through hydrolysis reactions. These reactions often involve using solvents like DMSO, which facilitate the formation of stable siloxane structures .
- Environmental Impact Assessments : Studies conducted for military applications have evaluated the environmental persistence and degradation pathways of this compound, emphasizing the need for proper handling due to its hazardous nature .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Aspect | Details |
---|---|
Chemical Formula | C6H11Cl3Si |
Physical State | Colorless to pale yellow liquid |
Acute Health Effects | Severe skin/eye irritation; respiratory issues |
Chronic Health Effects | Potential lung irritation; untested for cancer |
Reproductive Hazard | Not tested; no evidence available |
Mechanism of Action | Corrosive; oxidative stress implicated |
Q & A
Basic Questions
Q. What are the best practices for synthesizing cyclohexyltrichlorosilane in a laboratory setting?
this compound is typically synthesized via the hydrosilylation reaction of cyclohexene with trichlorosilane. Microwave-assisted catalysis using chloroplatinic acid (H₂PtCl₆) as a catalyst has been shown to enhance reaction efficiency. Optimal conditions include a microwave power of 300–500 W, reaction temperatures of 80–100°C, and a catalyst concentration of 0.05–0.1 wt%. Gas chromatography (GC) is recommended for real-time monitoring of reaction progress .
Q. What safety protocols are essential when handling this compound?
this compound is corrosive (UN1763, Class 8) and reacts violently with water, releasing HCl gas. Key protocols include:
- Use of PPE: Acid-resistant gloves, goggles, and lab coats.
- Work in a fume hood with inert gas (N₂/Ar) to prevent moisture exposure.
- Immediate neutralization of spills with sodium bicarbonate or sand.
- Storage in sealed containers under dry, inert atmospheres .
Q. How should researchers characterize the purity of this compound?
Purity is commonly assessed via gas chromatography (GC) with flame ionization detection, calibrated against ≥98.0% reference standards. Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., Si-Cl bonds at 550–600 cm⁻¹). Karl Fischer titration is critical for detecting trace moisture (<0.01%) to prevent hydrolysis .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency data for this compound synthesis be systematically analyzed?
Discrepancies often arise from variations in catalyst activation, solvent polarity, or microwave energy distribution. Researchers should:
- Conduct controlled experiments isolating variables (e.g., catalyst concentration, temperature gradients).
- Use kinetic modeling (e.g., Arrhenius plots) to compare reaction rates.
- Validate data with triplicate runs and statistical tools (e.g., ANOVA). Cross-referencing with alternative catalysts (e.g., Karstedt’s catalyst) may resolve mechanistic ambiguities .
Q. What methodologies address challenges in scaling microwave-assisted synthesis of this compound?
Scaling issues include uneven microwave absorption and heat dissipation. Strategies involve:
- Using continuous-flow reactors with segmented microwave zones.
- Optimizing catalyst dispersion via sonication or nanoparticle supports.
- Computational fluid dynamics (CFD) modeling to predict energy distribution. Pilot-scale trials should monitor yield stability and byproduct formation (e.g., cyclohexylsiloxanes) .
Q. How do regulatory frameworks impact international collaboration involving this compound transport?
Compliance with the European Agreement Concerning the International Carriage of Dangerous Goods (ADR) and DHS regulations (US) is mandatory. Key steps:
- Classify the compound under UN1763 (Corrosive, Class 8).
- Use UN-certified packaging with secondary containment.
- Provide Safety Data Sheets (SDS) detailing emergency response (e.g., neutralization protocols for leaks). Collaborators must align with local hazardous waste disposal laws (e.g., EPA 40 CFR Part 262) .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is pivotal. For example:
- ²⁹Si NMR distinguishes Si-Cl (δ ≈ 20–30 ppm) from Si-O bonds (δ ≈ −10 to 10 ppm).
- Mass spectrometry (HRMS-ESI) identifies hydrolysis byproducts (e.g., cyclohexylsiloxanes). X-ray crystallography can confirm molecular geometry in crystalline derivatives .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s hydrolytic stability?
Discrepancies may stem from trace moisture levels or solvent polarity. Methodological solutions include:
Properties
IUPAC Name |
trichloro(cyclohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPHWXREAZVVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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URL | https://cameochemicals.noaa.gov/chemical/3055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059160 | |
Record name | Cyclohexane, (trichlorosilyl)- | |
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Molecular Weight |
217.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
206 °C | |
Record name | Cyclohexyltrichlorosilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
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Flash Point |
196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyltrichlorosilane | |
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Density |
1.226 at 25 °C/25 °C | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
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Color/Form |
Colorless to pale-yellow liquid | |
CAS No. |
98-12-4 | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (Trichlorosilyl)cyclohexane | |
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Record name | Cyclohexyltrichlorosilane | |
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Record name | Cyclohexane, (trichlorosilyl)- | |
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Record name | Cyclohexane, (trichlorosilyl)- | |
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Record name | Trichloro(cyclohexyl)silane | |
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Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Record name | Cyclohexyltrichlorosilane | |
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